Positional Isomerism Alters Boiling Point by 5.1 °C Relative to 7‑Aminoheptanoic Acid
4‑Aminoheptanoic acid exhibits a predicted boiling point of 265.5±23.0 °C at 760 mmHg, whereas its positional isomer 7‑aminoheptanoic acid shows a higher predicted boiling point of 270.6±23.0 °C under identical conditions . This 5.1 °C difference, though modest, reflects the influence of amino group placement on intermolecular forces and is a direct consequence of the altered dipole moment and hydrogen‑bonding geometry.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 265.5±23.0 °C |
| Comparator Or Baseline | 7-Aminoheptanoic acid: 270.6±23.0 °C |
| Quantified Difference | Δ 5.1 °C |
| Conditions | Predicted values at 760 mmHg pressure (ChemSpider ACD/Labs Percepta Platform) |
Why This Matters
Different boiling points provide a simple, verifiable identity check for incoming material and can influence purification or storage decisions, particularly in facilities where thermal handling is a concern.
